molecular formula C17H17ClN2O3S B3630658 (E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-CHLOROPHENYL)-2-PROPENAMIDE

(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-CHLOROPHENYL)-2-PROPENAMIDE

Cat. No.: B3630658
M. Wt: 364.8 g/mol
InChI Key: XXOMRUSCOSJWRB-BJMVGYQFSA-N
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Description

(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-CHLOROPHENYL)-2-PROPENAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of an aminosulfonyl group, a phenethyl group, and a chlorophenyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-CHLOROPHENYL)-2-PROPENAMIDE typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 4-(aminosulfonyl)phenethylamine and 4-chlorobenzaldehyde.

    Condensation Reaction: The 4-(aminosulfonyl)phenethylamine is reacted with 4-chlorobenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding imine.

    Reduction: The imine is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

    Amidation: The intermediate amine is finally reacted with acryloyl chloride under basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining precise temperature conditions to ensure high yield and purity.

    Purification: Employing advanced purification techniques like recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-CHLOROPHENYL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-CHLOROPHENYL)-2-PROPENAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-CHLOROPHENYL)-2-PROPENAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-FLUOROPHENYL)-2-PROPENAMIDE
  • (E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-BROMOPHENYL)-2-PROPENAMIDE
  • (E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-METHOXYPHENYL)-2-PROPENAMIDE

Uniqueness

(E)-N-[4-(AMINOSULFONYL)PHENETHYL]-3-(4-CHLOROPHENYL)-2-PROPENAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable subject for research and development.

Properties

IUPAC Name

(E)-3-(4-chlorophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c18-15-6-1-13(2-7-15)5-10-17(21)20-12-11-14-3-8-16(9-4-14)24(19,22)23/h1-10H,11-12H2,(H,20,21)(H2,19,22,23)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOMRUSCOSJWRB-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C=CC2=CC=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CCNC(=O)/C=C/C2=CC=C(C=C2)Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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